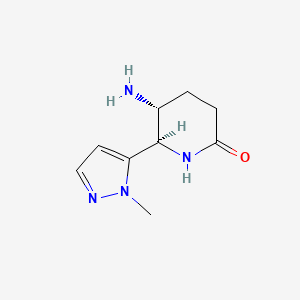

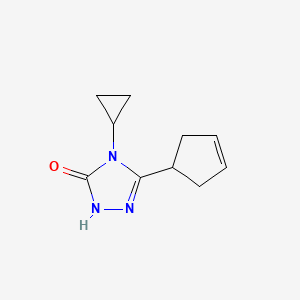

![molecular formula C17H16ClNO3 B2539982 [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate CAS No. 876533-22-1](/img/structure/B2539982.png)

[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate, also known as PECCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

- [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate derivatives have shown promise as antimicrobial agents. Analogous cyclic structures have been investigated for their antibacterial and antimycobacterial activities .

- Carbamoyl chlorides, including [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate, serve as important intermediates in both research laboratories and industrial syntheses. These compounds are disubstituted derivatives, commonly incorporating aryl or alkyl groups. Solvolysis reactions, often following SN1 mechanisms, replace the chloride ion at the carbonyl carbon .

- Researchers have applied the extended Grunwald–Winstein equation to study solvolysis reactions of carbamoyl chlorides. This equation provides insights into reaction rates and products under solvolytic conditions .

- Unlike the highly unstable formyl chloride (HOCOCl), the unsubstituted carbamoyl chloride (H₂NCOCl) remains remarkably stable even at elevated temperatures. Synthetic procedures often require it to withstand reaction temperatures in the 300–400 °C range .

- Complexation with aluminum chloride or iron (III) chloride further stabilizes carbamoyl chlorides, including [(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate .

Antimicrobial Properties

Chemical Synthesis Intermediates

Extended Grunwald–Winstein Equation Studies

Stable Structure at High Temperatures

Complexation for Stability

Monosubstituted Derivatives

作用機序

The mode of action of a carbamate ester generally involves the formation of a covalent bond with its target, which can lead to the inhibition of the target’s activity . The specific biochemical pathways affected by a carbamate ester would depend on its exact structure and the nature of its target.

In terms of pharmacokinetics, carbamate esters, like other organic compounds, would be subject to absorption, distribution, metabolism, and excretion (ADME) in the body. Factors such as the compound’s size, polarity, and stability can influence its ADME properties and thus its bioavailability .

The molecular and cellular effects of a carbamate ester’s action would depend on the nature of its target and the specific biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .

Environmental factors, such as pH and temperature, can influence the action, efficacy, and stability of a carbamate ester. For example, these compounds are only marginally stable in water and their rate of hydrolysis can be considerably accelerated at physiological pH .

特性

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12(13-7-3-2-4-8-13)19-16(20)11-22-17(21)14-9-5-6-10-15(14)18/h2-10,12H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWVLGXRHMVONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)

![4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B2539902.png)

![3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2539905.png)

![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)